molecular formula C54H40N2 B14083711 N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine CAS No. 164724-33-8

N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine

Cat. No.: B14083711
CAS No.: 164724-33-8
M. Wt: 716.9 g/mol
InChI Key: XLVVNJWZCQJGIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with diphenylamine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 1,4-diaminobenzene is reacted with diphenylamine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it functions as an electron-transporting material, facilitating the movement of electrons through the device. This is achieved through its conjugated structure, which allows for efficient electron delocalization and transport .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
  • 1,4-Bis(diphenylamino)benzene
  • Tetra-N-phenyl-p-phenylenediamine

Uniqueness

N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine is unique due to its specific structural arrangement, which imparts superior electron-transporting properties compared to similar compounds. This makes it particularly valuable in the development of high-performance OLEDs and other optoelectronic devices .

Properties

CAS No.

164724-33-8

Molecular Formula

C54H40N2

Molecular Weight

716.9 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(4-phenylphenyl)benzene-1,4-diamine

InChI

InChI=1S/C54H40N2/c1-5-13-41(14-6-1)45-21-29-49(30-22-45)55(50-31-23-46(24-32-50)42-15-7-2-8-16-42)53-37-39-54(40-38-53)56(51-33-25-47(26-34-51)43-17-9-3-10-18-43)52-35-27-48(28-36-52)44-19-11-4-12-20-44/h1-40H

InChI Key

XLVVNJWZCQJGIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9

Origin of Product

United States

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